1-Benzyl-3-hydroxypyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
5336-34-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-benzyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
InChI Key |
ZFKSGLSXEGBCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Benzyl 3 Hydroxypyrrolidin 2 One
Classical Approaches to the Pyrrolidinone Scaffold
Traditional synthetic routes to 1-Benzyl-3-hydroxypyrrolidin-2-one often rely on readily available and chiral starting materials, transforming them through established chemical reactions.
Synthesis from Malic Acid Derivatives
Malic acid, a naturally occurring chiral dicarboxylic acid, serves as a common and cost-effective starting material for the synthesis of chiral pyrrolidine (B122466) derivatives. google.comgoogle.com The general strategy involves a condensation reaction between malic acid and benzylamine (B48309), followed by cyclization and reduction.
One approach involves the thermal condensation of D- or L-malic acid with benzylamine to produce the corresponding chiral 1-benzyl-3-hydroxypyrrolidine-2,5-dione (N-benzyl-hydroxysuccinimide). chem960.comuc.ptchemicalbook.com This intermediate is then selectively reduced to yield the target lactam, this compound. The choice of reducing agent is critical to selectively reduce one of the two carbonyl groups of the succinimide (B58015) ring.
Two primary methods for the initial condensation have been reported:
A two-step method involving the formation of a hydroxyamide, followed by cyclization at high temperatures. This method has been noted to sometimes result in partial racemization. uc.pt
A direct thermally induced condensation between malic acid and benzylamine in a solvent like para-xylene, which has been shown to yield the succinimide intermediate with high enantiopurity. uc.ptchemicalbook.com
Subsequent reduction of the succinimide intermediate to the desired 3-hydroxypyrrolidinone has been accomplished using strong reducing agents. google.comgoogle.com
| Starting Material | Key Intermediate | Reaction Type | Notes |
| (S)-Malic Acid | (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione | Condensation, Reduction | A common route for producing enantiomerically pure pyrrolidinones. google.comgoogle.com |
| L-Malic Acid | 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | Thermal Condensation | Reaction with benzylamine in para-xylene at reflux. chemicalbook.com |
Preparation via Pyrrolidinone Precursors, including 1-Benzyl-3-pyrrolidinone (B141626)
Syntheses can also commence from precursors that already contain the pyrrolidinone ring structure. These methods typically involve the introduction of the hydroxyl group at the C3 position or the deprotection of a C3-alkoxy or acyloxy group.
One such method is the hydrolysis of 3-acetoxy-1-benzyl-2-pyrrolidinone. doi.org This reaction is often carried out under basic conditions, for example, using potassium carbonate in methanol, to yield this compound in high yield (85%). doi.org The precursor, 3-acetoxy-1-benzyl-2-pyrrolidinone, can be prepared from 3-bromo-1-benzyl-2-pyrrolidinone by reaction with potassium acetate (B1210297). doi.org
Another approach involves the direct hydroxylation of N-benzylpyrrolidine, although this often leads to the pyrrolidine derivative rather than the pyrrolidinone. However, oxidation of 1-benzyl-3-pyrrolidinone at the C3 position represents a more direct route to the target molecule.
| Precursor | Reagents | Product | Yield |
| 3-Acetoxy-1-benzyl-2-pyrrolidinone | K₂CO₃, Methanol | This compound | 85% doi.org |
| (S)-1-Benzyl-2-oxopyrrolidin-3-yl acetate | LiOH, THF/H₂O | (S)-1-Benzyl-3-hydroxypyrrolidin-2-one | Not specified mdpi.com |
Routes from Butyrate (B1204436) and Butanetriol Derivatives
Chiral 1,2,4-butanetriol (B146131) is a versatile precursor for synthesizing 3-hydroxypyrrolidines. google.comepo.org A notable method is the iridium(III)-catalyzed reaction of 1,2,4-butanetriol with benzylamine. researchgate.net This "borrowing hydrogen" methodology involves the catalytic dehydrogenation of the triol, condensation with the amine, and subsequent hydrogenation of the imine intermediate to form 1-benzyl-3-hydroxypyrrolidine. researchgate.net This pyrrolidine is the direct precursor to this compound, which can be obtained via selective oxidation of the pyrrolidine ring, for instance, at the C2 position.
Similarly, routes starting from 4-halo-3-hydroxybutyrate derivatives have been developed. google.com A typical sequence involves the reduction of the butyrate ester to the corresponding 4-halo-3-hydroxybutanol. google.comwipo.int This intermediate is then cyclized with benzylamine to afford N-benzyl-3-hydroxypyrrolidine, which can subsequently be oxidized to the target pyrrolidinone. google.com
| Starting Material | Key Reaction | Intermediate Product | Subsequent Step |
| 1,2,4-Butanetriol | Iridium(III)-catalyzed amination with Benzylamine | 1-Benzyl-3-hydroxypyrrolidine researchgate.net | Oxidation to Pyrrolidin-2-one |
| 4-Halo-3-hydroxybutyrate | Reduction, Cyclization with Benzylamine | 1-Benzyl-3-hydroxypyrrolidine google.comgoogle.com | Oxidation to Pyrrolidin-2-one |
Synthesis from Glutamic Acid Derivatives
Glutamic acid, an accessible chiral amino acid, provides another important pathway to this compound. ontosight.ai The synthesis typically involves converting glutamic acid into a chiral 4-amino-2-hydroxybutyric acid derivative. google.com This is followed by hydroxy-protection and subsequent intramolecular cyclization to form a protected 3-hydroxy-pyrrolidinone. This intermediate, which already contains the core N-benzylated lactam structure, can then be deprotected to furnish the final product. Alternatively, reduction of this intermediate yields N-benzyl-3-hydroxypyrrolidine. google.com
Approaches via 3-Hydroxybutyronitrile
4-Chloro-3-hydroxybutyronitrile (B93200) is a key starting material that can be prepared from epichlorohydrin. google.com The synthesis of the pyrrolidine ring from this nitrile involves reduction and simultaneous cyclization. Catalytic reduction, for instance using Raney Nickel or Raney Cobalt, converts the nitrile group to an amine, which then undergoes intramolecular cyclization by displacing the chlorine atom to form 3-pyrrolidinol (B147423). google.com
To obtain the target compound, this compound, the resulting 3-pyrrolidinol would require N-benzylation followed by oxidation of the C2 position of the pyrrolidine ring. A process for preparing chiral 3-hydroxypyrrolidine derivatives from 4-chloro-3-hydroxybutyronitrile involves protecting the hydroxyl group before the reduction and cyclization steps to prevent side reactions and improve yield and purity. google.com
| Starting Material | Key Steps | Intermediate Product | Subsequent Steps for Target Compound |
| 4-Chloro-3-hydroxybutyronitrile | Catalytic Reduction, Cyclization | 3-Pyrrolidinol google.com | N-Benzylation, Oxidation |
| Protected 4-Chloro-3-hydroxybutyronitrile | Reduction, Cyclization | Protected 3-Hydroxypyrrolidine google.com | N-Benzylation (if not already present), Deprotection, Oxidation |
Advanced and Catalytic Synthetic Routes
Modern synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods, including various catalytic and enzymatic approaches. These routes often provide high levels of stereocontrol, which is crucial for pharmaceutical applications.
A prominent advanced strategy is the chemoenzymatic synthesis, which leverages the high selectivity of enzymes. The enantioselective synthesis of 3-hydroxypyrrolidin-2-ones has been achieved with high enantiomeric excess through the kinetic resolution of racemic intermediates using immobilized lipases, such as lipase (B570770) PS from Pseudomonas cepacia. doi.org For example, the enzymatic hydrolysis of racemic 3-acetoxy-1-benzyl-2-pyrrolidinone can selectively produce one enantiomer of this compound, leaving the other enantiomer of the acetate unreacted. mdpi.com Lipase-catalyzed transesterification has also been employed for kinetic resolution.
Furthermore, advances in asymmetric synthesis have incorporated techniques like enzymatic resolution and the use of chiral auxiliaries to produce high-purity enantiomers. chem960.com One-pot photoenzymatic synthesis routes have also been reported, combining photochemical oxyfunctionalization with stereoselective enzymatic transformations to create chiral heterocyclic alcohols and amines from simple starting materials. nih.gov
| Method Type | Catalyst/Enzyme | Description | Key Advantage |
| Chemoenzymatic Resolution | Immobilized Lipase (e.g., from Pseudomonas cepacia) | Kinetic resolution of racemic 3-acetoxy-1-benzyl-2-pyrrolidinone via hydrolysis. doi.org | High enantiomeric excess. |
| Asymmetric Synthesis | Enzymatic Resolution / Chiral Auxiliaries | Production of high-purity enantiomers of intermediates like (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione. chem960.com | High stereocontrol. |
| Photoenzymatic Synthesis | Photochemistry + Keto Reductase (KRED) | One-pot conversion of pyrrolidine to N-Boc-3-hydroxypyrrolidinone followed by enzymatic reduction. nih.gov | Environmentally friendly, high conversion. |
Enzymatic Asymmetric Reduction Strategies
Enzymatic kinetic resolution has proven to be a highly effective method for obtaining enantiomerically pure N-benzyl-3-hydroxypyrrolidine derivatives. This strategy relies on the selective enzymatic hydrolysis of a racemic mixture of esters. Various commercially available hydrolases, such as lipases and proteases, have been investigated for their activity and selectivity in these resolutions. Lipases PS, AK, CAL-B, and the protease Alcalase have demonstrated high enantioselectivity (E > 100) for the kinetic resolution of racemic esters related to 3-hydroxypyrrolidines. researchgate.net For instance, Novozym 435, which is Candida antarctica lipase B, is a suitable biocatalyst for the resolution of (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate, leading to the desired (R)-alcohol with high enantiomeric excess. researchgate.net
A specific method for the synthesis of (S)-1-Benzyl-3-hydroxypyrrolidin-2-one involves the treatment of a precursor with lithium hydroxide (B78521) in a tetrahydrofuran (B95107) and water mixture. mdpi.com This approach allows for the isolation of the target chiral compound. Furthermore, the enzymatic hydroxylation of N-benzylpyrrolidine using Pseudomonas oleovorans GPo1 has been shown to produce (R)-N-benzyl-3-hydroxypyrrolidine, demonstrating the potential of whole-cell biocatalysis in these synthetic routes. researchgate.net
The following table summarizes the findings of enzymatic resolutions for related compounds:
Table 1: Enzymatic Kinetic Resolution of Racemic Esters| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lipase PS | Racemic 3-alkanoyl derivatives | Enantiomerically enriched 3-hydroxypyrrolidines | High (E > 100) | researchgate.net |
| Lipase AK | Racemic esters | Enantiomerically enriched 3-hydroxypyrrolidines | High (E > 100) | researchgate.net |
| CAL-B | Racemic esters | Enantiomerically enriched 3-hydroxypyrrolidines | High (E > 100) | researchgate.net |
| Alcalase | Racemic esters | Enantiomerically enriched 3-hydroxypyrrolidines | High (E > 100) | researchgate.net |
| Novozym 435 (Candida antarctica lipase B) | (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate | (R)-1-(6-bromo-2-methylpyridin-3-yl)-3-hydroxypyrrolidin-2-one | >99.4% | researchgate.net |
Palladium-Catalyzed Cyclizations and Aminocarbonylations in Related Systems
Palladium-catalyzed reactions are a cornerstone in the synthesis of pyrrolidine rings. These methods include cyclizations and aminocarbonylations, which allow for the construction of the heterocyclic core with a variety of substituents.
Palladium-catalyzed cyclizations of oxime esters with 1,1-disubstituted alkenes provide a general route to α,α-disubstituted dihydropyrroles, which are precursors to pyrrolidines. rsc.orgnih.gov This methodology can be adapted for asymmetric synthesis through the use of chiral ligands. rsc.orgnih.gov Another approach involves the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Tandem N-arylation/carboamination reactions have also been developed, allowing for the modular synthesis of N-aryl-2-allyl pyrrolidines from primary γ-amino alkenes, aryl bromides, and vinyl bromides. nih.gov
Aminocarbonylation, a process that introduces a carbonyl group and an amine in a single step, is another powerful tool. Palladium-catalyzed aminocarbonylation of alkynols offers a direct and selective synthesis of itaconimides. acs.org The choice of ligand is crucial in these reactions, with specific phosphine (B1218219) ligands enabling high catalyst activity and selectivity. acs.org This reaction proceeds through the formation of an acyl-palladium intermediate which is then intercepted by an amine. acs.org
Multi-Component Cycloaddition Reactions
Multi-component reactions (MCRs), particularly 1,3-dipolar cycloadditions, offer an efficient pathway to construct complex pyrrolidine structures in a single step. These reactions often involve the in situ generation of an azomethine ylide, which then reacts with a dipolarophile.
A common strategy is the [3+2] cycloaddition of azomethine ylides with various alkenes. For instance, the reaction of stabilized azomethine ylides, generated from the condensation of glycine (B1666218) methyl ester and isatin, with (Z)-5-arylidine-2-thioxothiazolidin-4-ones leads to the formation of structurally diverse rhodanine-fused spiro[pyrrolidine-2,3′-oxindoles]. researchgate.nettandfonline.com These reactions can create multiple contiguous stereocenters with high regio- and diastereoselectivity. researchgate.net The synthesis of pyrrolidine-containing polycyclic compounds can be achieved through glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions. mdpi.com The diastereoselective synthesis of NH-unprotected pyrrolidin-2-ylidene derivatives has also been accomplished via the 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides with chalcones. bohrium.com
The choice of catalyst can influence the stereochemical outcome of these cycloadditions. For example, silver-catalyzed cycloadditions of azomethine ylides with electrophilic alkenes have been used to produce spirolactone-pyrrolidines. researchgate.net
Synthetic Routes Utilizing Alkaloid Precursors
Natural alkaloids can serve as valuable starting materials for the synthesis of chiral pyrrolidine derivatives. A notable example is the use of the naturally occurring alkaloid vasicine (B45323), which can be sourced from the medicinal plant Adhatoda vasica. google.com A process has been developed for the preparation of optically active N-benzyl-3-hydroxypyrrolidines from vasicine. google.com This method involves the cleavage of the C=N bond in vasicine using a suitable reducing agent, followed by deamination of the resulting aromatic amine to yield (S)-N-benzyl-3-hydroxypyrrolidine. google.com This approach provides an efficient and economical route to the enantiomerically pure target compound. google.com
Optimization of Synthetic Conditions
The efficiency and environmental impact of synthesizing this compound and related compounds can be significantly improved by optimizing reaction conditions. Key areas of investigation include the use of solvent-free environments and the careful selection of catalysts and their loading.
Investigations into Solvent-Free Reaction Environments
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they reduce waste and can lead to shorter reaction times and simpler workup procedures. The synthesis of novel polysubstituted 2-pyrrolidinones has been successfully achieved under catalyst- and solvent-free conditions via grinding at room temperature. researchgate.net This mechanochemical approach offers several advantages, including mild reaction conditions, economic viability, and environmental friendliness, with good to high yields reported. researchgate.netresearchgate.net
Another green approach involves the use of environmentally benign solvents. For example, the synthesis of 2-pyrrolidinone (B116388) derivatives has been carried out using ethanol (B145695) as a solvent in a multi-component reaction. The use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium provides an eco-friendly method for synthesizing substituted pyrrolidin-2-one derivatives without the need for metal catalysts or volatile organic solvents. bohrium.com
Impact of Catalyst Selection and Loading
The choice of catalyst and its concentration (loading) are critical parameters that can dramatically affect the yield, selectivity, and efficiency of a synthetic process.
In palladium-catalyzed reactions, the nature of the ligand coordinated to the palladium center plays a pivotal role. For instance, in aminocarbonylation reactions, the use of bidentate ligands like Xantphos can lead to higher catalytic activity and selectivity compared to monodentate ligands like triphenylphosphine (B44618) (PPh₃), especially for less basic or sterically hindered amines. mdpi.comresearchgate.net The optimal palladium catalyst and ligand can vary depending on the specific substrates. diva-portal.orgrsc.org For example, in the synthesis of N-aryl-2-allyl pyrrolidines, a Pd₂(dba)₃/dppb catalyst system was initially investigated. nih.gov
Catalyst loading is another key variable to optimize. While a higher catalyst loading might increase the reaction rate, it also increases costs and the amount of residual metal in the product. Studies on the synthesis of pyrrolidinone derivatives have shown that varying the catalyst loading can significantly impact the yield. researchgate.netbeilstein-journals.org For example, in a photoredox-catalyzed synthesis of pyrrolidinone derivatives, the yield was optimized by screening different photocatalysts and their loadings, with Rose Bengal at 15 mol% providing the best result. researchgate.net In palladium-catalyzed aminocarbonylations, a catalyst loading of 5 mol% was found to be optimal in several cases, with lower or higher loadings resulting in decreased yields. diva-portal.org
The following table presents a summary of catalyst screening for a related pyrrolidinone synthesis:
Table 2: Catalyst Screening for Pyrrolidinone Synthesis| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|
| Thioxanthone | Not Specified | 77 | researchgate.net |
| Eosin Y | Not Specified | Varies | researchgate.net |
| Methylene blue | Not Specified | Varies | researchgate.net |
| Rose Bengal | 15 | 94 | researchgate.net |
| Pd(OAc)₂/PPh₃ | 5 | 92 | diva-portal.org |
| Pd(PPh₃)₄ | 5 | 91 | diva-portal.org |
| Pd(OAc)₂/Xantphos | 5 | Varies | mdpi.com |
Control of Reaction Temperature and Duration
The synthesis of this compound and related pyrrolidine structures is achieved through diverse chemical transformations, where temperature and reaction time are critical variables. These parameters are meticulously controlled to ensure the desired reaction pathway is favored, maximizing the yield of the target molecule while minimizing the formation of impurities.
Detailed Research Findings
The literature presents several methodologies for the synthesis of this compound and its analogs, each specifying distinct temperature and duration conditions. For instance, the hydrolysis of an acetate precursor to yield (S)-1-Benzyl-3-hydroxypyrrolidin-2-one is typically conducted at a chilled temperature of 0 °C. The reaction progress is carefully monitored by thin-layer chromatography (TLC) to determine the point of completion, ensuring the reaction is stopped at the optimal time to prevent degradation or side reactions. mdpi.com
In other synthetic approaches, such as those involving cyclization or condensation reactions, elevated temperatures are often necessary to overcome the activation energy barrier. A thermal condensation method to produce a related pyrrolidine-2,5-dione derivative is carried out at a high temperature of 170°C. uc.pt Similarly, the synthesis of a febrifugine (B1672321) analogue involving a pyrrolidine ring closure is conducted at 80°C for a duration of 8 hours. nih.gov These examples highlight the broad range of temperature conditions employed, from sub-zero to high temperatures, dictated by the specific reaction mechanism.
Enzymatic syntheses offer a milder alternative, often proceeding at or near room temperature. The enzymatic hydroxylation of N-benzylpyrrolidine, for example, is performed at 30°C, with reaction times extending from hours up to three days to achieve the desired conversion. google.com
The duration of the reaction is as critical as the temperature. In some cases, reactions are rapid, requiring only a short period. For example, the addition of a reagent during the synthesis of (S)-1-Benzyl-2-oxopyrrolidin-3-yl acetate is followed by stirring for just 10 minutes at 0 °C. mdpi.com In contrast, other procedures, particularly those involving solid-phase synthesis or complex multi-component reactions, may require extended periods, sometimes up to 66 hours, to reach completion. researchgate.net
The following interactive data table summarizes various reaction conditions reported in the synthesis of this compound and closely related compounds, illustrating the diversity of applied temperatures and durations.
| Reaction/Precursor | Temperature (°C) | Duration | Key Observations | Reference |
| Hydrolysis to (S)-1-Benzyl-3-hydroxypyrrolidin-2-one | 0 | Monitored by TLC | Low temperature to ensure stability of the product. | mdpi.com |
| Synthesis of (S)-1-Benzyl-2-oxopyrrolidin-3-yl acetate | 0 | 10 minutes | Short reaction time at low temperature for selective transformation. | mdpi.com |
| Synthesis of a pyrrolidine-2,5-dione derivative | 170 | Not specified | High temperature required for thermal condensation. | uc.pt |
| Synthesis of a febrifugine analogue | 80 | 8 hours | Controlled heating for a specific duration to ensure ring formation. | nih.gov |
| Enzymatic hydroxylation of N-benzylpyrrolidine | 30 | 0-3 days | Mild temperature for enzymatic activity, longer duration for conversion. | google.com |
| Asymmetric allylic alkylation | 40 - 65 | 66 hours | Extended reaction time at elevated temperatures for complex formation. | researchgate.net |
The selection of a specific temperature and duration is a result of careful optimization to balance reaction rate with selectivity and product stability. Too low a temperature may result in an impractically slow reaction, while excessively high temperatures can lead to decomposition of reactants or products and the formation of undesired side products. Similarly, a reaction time that is too short may lead to incomplete conversion and low yields, whereas an overly long duration can also promote the formation of impurities. Therefore, the precise control of these parameters is a critical aspect of process development and scale-up for the synthesis of this compound.
Stereochemical Aspects in the Synthesis of 1 Benzyl 3 Hydroxypyrrolidin 2 One
Enantioselective and Diastereoselective Synthesis
Enantioselective and diastereoselective syntheses are crucial for obtaining specific stereoisomers of 1-benzyl-3-hydroxypyrrolidin-2-one, which are often necessary for biological activity. These methods aim to produce a single enantiomer or diastereomer from a racemic or achiral starting material.
One common approach involves the enzymatic kinetic resolution of racemic mixtures. For instance, immobilized lipase (B570770) from Pseudomonas cepacia has been successfully used in the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones, yielding products with high enantiomeric excess. Similarly, the enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone (B141626) using a ketoreductase can produce enantiopure 1-benzyl-3-hydroxypyrrolidine. This biocatalytic approach is valued for its high stereoselectivity under mild reaction conditions.
Another strategy is the asymmetric hydroboration of a precursor molecule. The synthesis of (S)-1-benzyl-3-hydroxypyrrolidin-2-one has been achieved through the asymmetric hydroboration of 1-benzyl-3-pyrroline, followed by oxidation. This method can be scaled up for industrial production, yielding highly pure enantiomers.
Furthermore, multicomponent reactions can be employed to generate highly substituted pyrrolidinones with excellent diastereoselectivity. These reactions often proceed in a one-pot fashion, creating multiple stereocenters in a single, efficient step. For example, a tandem reaction involving a conjugate addition, a nitro-Mannich reaction, and lactamisation can produce pyrrolidinones with three contiguous stereocenters as a single diastereoisomer.
| Method | Key Reagents/Catalysts | Stereoselectivity | Reference |
| Enzymatic Kinetic Resolution | Immobilized Pseudomonas cepacia lipase | High enantiomeric excess | |
| Enzymatic Asymmetric Reduction | Ketoreductase | Enantiopure product | |
| Asymmetric Hydroboration | Asymmetric borane (B79455) reagent | >99% ee | |
| Tandem Reaction | Diorganozinc, phosphoramidite (B1245037) ligand | High diastereoselectivity | |
| Multicomponent Reaction | Various amines and aldehydes | Exquisite diastereoselectivity |
Chiral Pool Strategies Utilizing Natural Precursors
Chiral pool synthesis is an effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to synthesize the target molecule, this compound, with a defined stereochemistry.
A prominent example is the use of malic acid. Chiral N-benzyl-3-hydroxypyrrolidine has been prepared from natural malic acid through a condensation reaction with benzylamine (B48309) and subsequent reduction. Similarly, (S)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione, a precursor to the target compound, can be synthesized from L-malic acid and benzylamine.
Glutamic acid is another valuable chiral precursor. It can be converted to chiral 4-amino-2-hydroxybutyric acid, which then serves as a key intermediate in the synthesis of chiral N-benzyl-3-hydroxypyrrolidine.
Chemical Reactivity and Derivatization of 1 Benzyl 3 Hydroxypyrrolidin 2 One
Transformations Involving the Hydroxyl Functionality
The hydroxyl group at the C3 position of the pyrrolidinone ring is a primary site for various chemical modifications, including acylation, etherification, and oxidation.
Acylation and Etherification Reactions
The hydroxyl group of 1-benzyl-3-hydroxypyrrolidin-2-one can be readily acylated to form esters. For instance, treatment with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields the corresponding acetate (B1210297) derivative. uc.pt This reaction is a common strategy to protect the hydroxyl group or to introduce a new functional moiety.
Etherification of the hydroxyl group provides another route for derivatization. While specific examples for this compound are not extensively documented in the provided results, the general reactivity of secondary alcohols suggests that ether formation can be achieved under standard conditions, such as using Williamson ether synthesis (alkoxide formation followed by reaction with an alkyl halide) or by acid-catalyzed addition to alkenes.
Oxidation Pathways
Oxidation of the 3-hydroxyl group in this compound leads to the formation of the corresponding ketone, 1-benzylpyrrolidine-2,3-dione. This transformation is a key step in the synthesis of various derivatives. The choice of oxidizing agent can influence the reaction's efficiency and selectivity.
Reactions of the Amide Carbonyl Group
The amide carbonyl group within the lactam ring is another reactive center, primarily susceptible to reduction.
Reduction of the Lactam Moiety
The reduction of the amide carbonyl group in this compound to the corresponding amine, 1-benzyl-3-hydroxypyrrolidine, is a significant transformation. google.com This reaction effectively converts the pyrrolidinone into a pyrrolidine (B122466), a scaffold present in many biologically active compounds. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes are typically employed for this purpose. google.comgoogle.com For instance, the use of sodium borohydride (B1222165) in combination with iodine has been reported for the reduction of the related (S)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione to (S)-1-benzyl-3-hydroxypyrrolidine. researchgate.net The mechanism is proposed to involve the in-situ formation of borane, which coordinates to the carbonyl oxygen. researchgate.net Enzymatic asymmetric reduction of the related 1-benzyl-3-pyrrolidinone (B141626) has also been shown to produce enantiopure 1-benzyl-3-hydroxypyrrolidine. chemicalbook.com
| Starting Material | Reagents | Product | Reference |
| (S)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione | Sodium borohydride, Iodine | (S)-1-benzyl-3-hydroxypyrrolidine | researchgate.net |
| Acid free derivative of formula VII | Vitride®, NaBH4, LiBH4, LiAlH4, BH3•THF | Amino pyrrolidine of formula II | google.com |
| 1-benzyl-3-pyrrolidinone | Ketoreductase | 1-benzyl-3-hydroxypyrrolidine | chemicalbook.com |
Reactivity of the Pyrrolidinone Ring System
The pyrrolidinone ring itself can undergo reactions that alter its structure, such as ring-opening or ring-contraction. While specific examples for this compound were not found, the general reactivity of the pyrrolidinone moiety suggests that under certain conditions, such as strong acidic or basic hydrolysis, the lactam ring can be opened to yield the corresponding gamma-amino acid derivative. Ring contraction of a related piperidinone system to a pyrrolidinone has been described, highlighting the potential for skeletal rearrangements in these heterocyclic systems. nih.gov
Nucleophilic and Electrophilic Transformations
The pyrrolidinone ring can participate in both nucleophilic and electrophilic transformations. The nitrogen atom, after deprotonation, can act as a nucleophile. The carbon atoms within the ring can be subject to electrophilic attack, particularly the alpha-carbon to the carbonyl group after enolate formation. researchgate.net Furthermore, the molecule can serve as a precursor for the generation of electrophilic species. For example, related N-acyliminium species, which are highly reactive electrophiles, can be formed from hydroxamic acid derivatives and participate in amidoalkylation reactions. ucl.ac.uk While direct examples involving this compound in such transformations are not detailed, the underlying chemical principles suggest its potential to engage in a variety of nucleophilic and electrophilic reactions, further expanding its synthetic utility.
Application As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The structural features of 1-benzyl-3-hydroxypyrrolidin-2-one make it an important starting material for the synthesis of more elaborate and functionally rich organic molecules. The hydroxyl group can be readily oxidized to the corresponding ketone, 1-benzyl-3-pyrrolidinone (B141626), which opens up further synthetic pathways.
One significant application of the resulting ketone is in the synthesis of vinyl triflates. chemicalbook.comguidechem.com Vinyl triflates are highly useful intermediates in organic chemistry, particularly as substrates in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. The general transformation involves the reaction of the ketone with a triflating agent, such as triflic anhydride (B1165640), in the presence of a base. This converts the enolizable ketone into a reactive vinyl triflate, ready for further functionalization.
Furthermore, the pyrrolidinone core is a key feature in the synthesis of complex amino acid analogs. For instance, derivatives of 3-oxopyrrolidine, which can be prepared from this compound via oxidation, are crucial intermediates in the asymmetric synthesis of substituted proline derivatives. rsc.org A notable example is the preparation of enantiomerically pure δ-benzylproline analogs. rsc.org This synthesis involves the construction of a 3-oxopyrrolidine intermediate, which is then converted to a vinyl triflate. A subsequent stereoselective hydrogenation reaction yields the desired cis-substituted L-proline analogue. rsc.org
Table 1: Key Synthetic Intermediates Derived from this compound
| Intermediate | Structure | Synthetic Utility |
|---|---|---|
| 1-Benzyl-3-pyrrolidinone | Precursor for vinyl triflates and diazabicycles. chemicalbook.comgoogle.com | |
| Vinyl Triflate Derivative | A vinyl triflate derived from 1-benzyl-3-pyrrolidinone. | Substrate for cross-coupling reactions (e.g., Suzuki, Heck) to form complex molecules. rsc.org |
| δ-Benzyl-β-ketoproline | A proline derivative with a ketone at the beta position. | Intermediate in the synthesis of δ-substituted proline analogues. rsc.org |
Precursor for Diverse Bioactive Scaffolds
The pyrrolidinone scaffold is a common motif in a multitude of biologically active compounds. This compound and its derivatives serve as precursors for several important classes of bioactive molecules, including quinazolinones, thiohydantoins, and specific neuroprotective agents.
Quinazolinones: The quinazolinone core is found in numerous pharmacologically active compounds with a wide range of activities, including anticancer and anti-inflammatory properties. google.com Research has shown that pyrrolidine (B122466) moieties can be incorporated into quinazolinone structures to develop potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been designed and synthesized as effective PARP-1/2 inhibitors. rsc.org These syntheses often involve the coupling of a functionalized pyrrolidine with an anthranilic acid derivative, followed by cyclization to form the quinazolinone ring system. rdd.edu.iq
Thiohydantoins: Thiohydantoins are another class of heterocyclic compounds with significant biological relevance, exhibiting antimicrobial, antiviral, and anticarcinogenic properties. jchemrev.comresearchgate.net 1-Benzyl-5-hydroxypyrrolidin-2-one, a structural isomer of the title compound, has been used in the synthesis of bis-heterocyclic derivatives of thiohydantoin. ineosopen.org The synthesis involves an amidoalkylation reaction where the cyclic hemiamidal (the hydroxypyrrolidinone) reacts with a substituted thiohydantoin to create a new carbon-carbon bond, linking the two heterocyclic systems. ineosopen.org This approach allows for the creation of complex molecules with potential for enhanced biological activity due to the presence of two distinct pharmacophores. ineosopen.org
Neuroprotective Agents: Derivatives of 1-benzyl-5-oxopyrrolidine have been designed and synthesized as novel neuroprotective agents. nih.gov Specifically, a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown potent protective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. nih.gov One of the lead compounds from this series demonstrated the ability to attenuate Ca2+ influx and suppress the upregulation of the NR2B-NMDA receptor, suggesting its potential as a drug candidate for neurological disorders. nih.gov The synthesis of these compounds highlights the versatility of the pyrrolidinone core as a scaffold for developing agents that target the central nervous system.
Table 2: Bioactive Scaffolds Synthesized from this compound Derivatives
| Bioactive Scaffold | Example Derivative | Reported Biological Activity |
|---|---|---|
| Quinazolinone | Quinazoline-2,4(1H,3H)-dione with a pyrrolidine substituent | PARP-1/2 inhibition, potential antitumor activity. rsc.org |
| Thiohydantoin | Bis-heterocyclic system of pyrrolidinone and thiohydantoin | Pharmacologically relevant scaffolds with potential antimicrobial and anticancer properties. researchgate.netineosopen.org |
| Neuroprotective Agent | 1-Benzyl-5-oxopyrrolidine-2-carboximidamide | Protection against NMDA-induced cytotoxicity, potential for treating neurological disorders. nih.gov |
| Cysteine Protease Inhibitor | Pyrrolidine-1-carboxylic acid benzyl (B1604629) ester derivatives | Inhibition of cysteine proteases. |
Utility in the Construction of Advanced Heterocyclic Systems, such as Diazabicycles
Beyond its use in synthesizing acyclic and monocyclic compounds, this compound is a key starting material for constructing more complex, bridged heterocyclic systems like diazabicycles. These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can present functional groups in well-defined spatial orientations, leading to high-affinity interactions with biological targets.
The synthesis of highly functionalized diazabicycles has been achieved starting from 1-benzyl-3-pyrrolidinone, the oxidized form of this compound. chemicalbook.com This ketone is used to prepare chiral, alkenyl sulfoximines, which then undergo further transformations to yield the diazabicyclic core. chemicalbook.com
A specific example is the synthesis of 2,6-diazaspiro[4.5]decane derivatives. A patented method describes the reaction of 1-benzyl-3-pyrrolidinone with 2-methyl-2-(2-aminoethyl)-1,3-dioxolane in an intramolecular Mannich reaction. google.com The resulting product, a ketal of 2-benzyl-2,10-diazaspiro[4.5]decan-7-one, is then hydrolyzed to the ketone. Standard deoxygenation methods can then be employed to furnish the 2-benzyl-2,6-diazaspiro[4.5]decane core, which can be further functionalized for various applications. google.com These diazaspirocyclic compounds are investigated for their potential as therapeutic agents. google.com
Mechanistic Investigations of Chemical Transformations Involving 1 Benzyl 3 Hydroxypyrrolidin 2 One
Elucidation of Reduction Mechanisms, particularly with Hydride Reagents
The reduction of the carbonyl group in 1-benzyl-3-hydroxypyrrolidin-2-one and its derivatives to yield the corresponding 1-benzyl-3-hydroxypyrrolidine is a key transformation. Hydride reagents are commonly employed for this purpose, and the mechanism generally involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
The reduction of aldehydes and ketones using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) follows a two-step mechanism. First, the hydride ion attacks the carbonyl carbon, leading to the formation of a metal alkoxide intermediate. In the subsequent work-up step, this intermediate is protonated to yield the final alcohol product.
In a specific example, the synthesis of (S)-1-benzyl-3-pyrrolidinol was achieved by reducing (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with a sodium borohydride-iodine system in tetrahydrofuran (B95107). consensus.app During this process, an intermediate, (S)-1-benzyl-3-pyrrolidinol-borane, was identified and characterized, providing insight into the reaction pathway. consensus.app The reduction of N-benzylpyrrolidin-2-one derivatives can also be achieved with high enantioselectivity using enzymatic methods, such as ketoreductases.
The stereochemical outcome of these reductions is of significant interest. For instance, the asymmetric hydroboration of 1-benzyl-3-pyrroline, followed by oxidation, has been utilized to produce enantiopure (S)-1-benzyl-3-hydroxypyrrolidine. researchgate.net
Mechanistic Studies of Palladium-Catalyzed Processes
Palladium catalysts are pivotal in a variety of transformations involving derivatives of this compound, including allylic alkylations and cyclization reactions. These reactions often proceed through the formation of a π-allyl-palladium intermediate.
A notable application is the palladium(0)-catalyzed intramolecular allylation to form 3,4-disubstituted pyrrolidin-2-ones. nih.gov This reaction involves the generation of a stabilized acetamide (B32628) enolate anion and a π-allyl-palladium complex tethered by a nitrogen atom. nih.gov The cyclization proceeds exclusively through a 5-exo-trig ring closure, resulting in γ-lactams with complete trans diastereoselectivity. nih.gov
Mechanistic insights into palladium-catalyzed cycloisomerization reactions highlight the role of a palladium(II) hydride pathway. nih.gov Studies have shown that factors such as the ligand, solvent, and the nature of the palladium pre-catalyst are crucial in controlling the reaction's stereoselectivity. nih.gov Computational studies have been instrumental in understanding the origins of this high stereocontrol. nih.gov
Furthermore, palladium-catalyzed allylic C-H alkylation provides a direct method for C-C bond formation. mdpi.com The mechanism can involve different pathways for C-H activation, including proton abstraction by a ligand on the palladium catalyst. mdpi.com The development of these reactions is significant for creating complex molecules from simpler, non-functionalized starting materials. mdpi.com
Insights into Cycloaddition Reaction Mechanisms
This compound and its derivatives can participate in cycloaddition reactions, particularly [3+2] dipolar cycloadditions, to form complex heterocyclic structures. These reactions are valuable for synthesizing five-membered rings. libretexts.org
Theoretical studies on the [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides to produce isoxazolidines have shown that these reactions follow a one-step, kinetically controlled mechanism. nih.gov The calculations indicate a highly asynchronous bond formation process. nih.gov The stereoselectivity of these reactions, favoring the exo-cycloadduct, is consistent with experimental observations and is not significantly affected by solvent or temperature changes. nih.gov
The mechanism of 1,3-dipolar cycloadditions can be either a concerted, asynchronous process or a stepwise one. researchgate.net In many cases, the concerted pathway is energetically favored. researchgate.net The regioselectivity of these cycloadditions can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is dominant. mdpi.com
| Reaction Type | Key Mechanistic Features | Controlling Factors | References |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | One-step, kinetically controlled, asynchronous bond formation. | Reactant structure, FMO interactions. | nih.govresearchgate.net |
Role of Specific Functional Groups in Controlling Reaction Selectivity and Pathway
The functional groups present in this compound—the N-benzyl group, the C3-hydroxyl group, and the lactam carbonyl—play a crucial role in directing the selectivity and pathway of its chemical transformations. pressbooks.pub
The N-benzyl group can influence the stereochemical outcome of reactions. For example, in nucleophilic additions to nitrones derived from related structures, the benzyl (B1604629) group can direct the approach of the nucleophile. unizar.es
The lactam carbonyl group is also central to the reactivity of the molecule. Its reduction leads to the corresponding pyrrolidine (B122466), and it can activate adjacent positions for other reactions. consensus.app
| Functional Group | Role in Reaction Control | Example | References |
|---|---|---|---|
| N-Benzyl Group | Stereodirecting group, influences steric hindrance. | Directs nucleophilic attack in additions to related nitrones. | unizar.es |
| C3-Hydroxyl Group | Nucleophile, site for oxidation, directs stereochemistry. | Key stereocenter in the synthesis of a glycosidase inhibitor. | researchgate.net |
| Lactam Carbonyl | Electrophilic site for reduction, activates adjacent positions. | Reduction to form 1-benzyl-3-hydroxypyrrolidine. | consensus.app |
Analysis of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of a chemical transformation. In reactions involving this compound and its derivatives, various intermediates have been proposed or isolated.
In the reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with a sodium borohydride-iodine system, the intermediate (S)-1-benzyl-3-pyrrolidinol-borane was successfully isolated and characterized using spectroscopic methods. consensus.app This provided direct evidence for the involvement of a borane (B79455) complex in the reduction pathway.
In palladium-catalyzed reactions, π-allyl-palladium complexes are key intermediates. nih.gov For instance, in the intramolecular allylation to form pyrrolidin-2-ones, the reaction proceeds through a π-allyl-palladium species that is generated in situ. nih.gov While these intermediates are often transient and not isolated, their existence is supported by the observed products and by mechanistic studies on related systems. nih.gov
In samarium diiodide-mediated reactions, radical intermediates are often formed. For example, the reduction of a carbonyl group can generate a ketyl radical, which can then undergo further reactions. nih.gov Similarly, the reduction of a nitrone can produce a radical or an organosamarium species that acts as the key intermediate in subsequent C-C bond-forming steps. nih.gov
Theoretical and Computational Studies on 1 Benzyl 3 Hydroxypyrrolidin 2 One
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of 1-Benzyl-3-hydroxypyrrolidin-2-one is crucial to its chemical reactivity and biological function. Conformational analysis, often performed using molecular mechanics, provides insight into the energetically favorable shapes the molecule can adopt. For instance, studies on related 3-hydroxypyrrolidin-2-one derivatives have utilized Monte Carlo molecular mechanics to confirm the presence of low-energy intramolecular hydrogen-bonded five-membered rings. researchgate.net This suggests that the hydroxyl and carbonyl groups in this compound likely play a significant role in dictating its preferred conformation.
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. Computational methods are essential for mapping these landscapes and identifying the most stable conformers. bris.ac.uk For flexible molecules like this compound, which has rotatable bonds in its benzyl (B1604629) group, understanding the energy landscape is key to predicting its behavior in different environments. bris.ac.uk
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in understanding its reactivity and the mechanisms of reactions in which it participates. For example, DFT has been used to study the reaction mechanisms of related compounds, such as the dehydrogenation of LiNH2BH3, by analyzing frontier orbitals and dissociation energies. mdpi.com These principles can be applied to predict how this compound might interact with other molecules and undergo chemical transformations.
DFT calculations can also be used to rationalize the outcomes of chemical reactions. For instance, in the study of isoxazoline (B3343090) recyclization to form α-hydroxy lactams, DFT was used to understand the concurring reaction pathways connected via a thermodynamically controlled intermediate. acs.org This level of mechanistic detail is crucial for optimizing synthetic routes and designing new reactions involving this compound.
Computational Prediction of Spectroscopic Properties (e.g., Circular Dichroism Spectra, Optical Rotations)
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of chiral molecules like this compound. Time-dependent DFT (TD-DFT) is a common method for calculating electronic circular dichroism (CD) spectra and optical rotations. acs.org These properties are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
The process often involves optimizing the geometries of various conformers and then calculating their individual spectra. acs.org These are then averaged based on a Boltzmann population to generate a theoretical spectrum that can be compared with experimental data. acs.org This comparison is a powerful tool for determining the absolute configuration of enantiopure compounds. mdpi.comresearchgate.net For example, the absolute configuration of enantioenriched alkoxyamino-2-piperidones was determined using a combination of chemical correlation and CD spectroscopy, where the experimental CD spectrum was compared to theoretical predictions. mdpi.comresearchgate.net
Table 1: Predicted Spectroscopic Data for Related Pyrrolidinone Derivatives
| Compound/Method | Property | Predicted Value | Reference |
|---|---|---|---|
| (3S,4R)-(+)-3 / Octant Rule | Cotton Effect | Negative | mdpi.comresearchgate.net |
This table is illustrative and based on data for related compounds. Specific computational predictions for this compound would require dedicated calculations.
Molecular Modeling of Intermolecular Interactions, including Hydrogen Bonding
Molecular modeling is an indispensable tool for studying the non-covalent interactions between this compound and other molecules, including solvent molecules or biological macromolecules. These interactions, particularly hydrogen bonding, are fundamental to its chemical and physical properties. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrogen atom), allowing it to participate in a variety of hydrogen bonding networks. echemi.com
Computational techniques like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into these interactions. lidsen.comlidsen.com For instance, molecular docking can predict the preferred binding mode of a ligand to a protein's active site, highlighting key hydrogen bonds and hydrophobic interactions. lidsen.comlidsen.commdpi.comresearchgate.net MD simulations can then be used to study the stability and dynamics of these interactions over time. lidsen.comlidsen.com The analysis of these interactions is crucial for understanding the compound's behavior in solution and its potential as a ligand for biological targets. lidsen.comlidsen.com
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.23 g/mol | echemi.com |
| XLogP3 | 0.7 | echemi.com |
| Hydrogen Bond Donor Count | 1 | echemi.com |
| Hydrogen Bond Acceptor Count | 2 | echemi.com |
| Rotatable Bond Count | 2 |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Benzyl-3-hydroxypyrrolidin-2-one with high purity?
- Methodological Answer : A robust approach involves coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIPEA (N,N-Diisopropylethylamine) in DMF as the solvent, followed by high-performance liquid chromatography (HPLC) purification . For introducing the hydroxyl group at the 3-position, selective oxidation or hydroxylation strategies using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) may be adapted from analogous pyrrolidinone syntheses .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the benzyl group (δ ~7.3 ppm for aromatic protons) and the lactam carbonyl (δ ~175 ppm). The 3-hydroxyl proton may appear as a broad singlet (~1.5–2.5 ppm) .
- LC-MS/HRMS : Use LC-HRMS to verify the molecular ion peak ([M+H]) and fragmentation patterns. For example, a molecular ion at m/z 191.22 (CHNO) aligns with the expected mass .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively removes unreacted precursors. For enantiomeric resolution, chiral stationary phases (e.g., Chiralpak® AD-H) can separate stereoisomers . Post-purification, lyophilization or recrystallization in ethanol/water mixtures enhances crystallinity .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate (S)- or (R)-configured catalysts (e.g., Jacobsen’s catalyst) during hydroxylation to control stereochemistry .
- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) or transition-metal complexes to favor a single enantiomer during key steps like lactam formation .
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction using SHELX software for refinement .
Q. What computational tools predict the stability and reactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy barriers for tautomerization or degradation pathways (e.g., lactam ring-opening). Software like Gaussian or ORCA can model electronic properties .
- Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding interactions to assess aqueous stability .
Q. How do structural modifications at the 3-hydroxy position influence biological activity in related pyrrolidinone derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the hydroxyl group with ethers, esters, or halogens and evaluate binding affinity (e.g., orexin receptor antagonism assays, as in ).
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .
Q. What are the key considerations for analyzing contradictory data in reported synthetic yields or spectroscopic assignments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
